2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound featuring a benzodioxin ring fused with a tetrahydropyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Tetrahydropyrazinone Moiety: This involves the cyclization of a suitable diketone with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers .
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator .
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets, while the tetrahydropyrazinone moiety can form hydrogen bonds with active site residues . This dual interaction can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
- 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the 3-methylphenyl group in 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide imparts unique steric and electronic properties that can enhance its binding affinity and selectivity for specific molecular targets .
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-14-3-2-4-15(11-14)22-19(25)13-23-7-8-24(21(27)20(23)26)16-5-6-17-18(12-16)29-10-9-28-17/h2-8,11-12H,9-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLKOCDUGUMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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